(6-Hydrazinopyridin-3-yl)methanol

Description

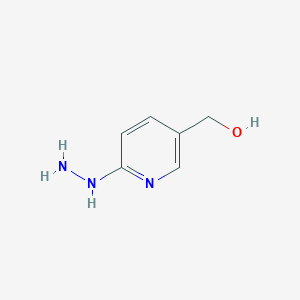

(6-Hydrazinopyridin-3-yl)methanol is a pyridine derivative featuring a hydrazine (-NH-NH₂) substituent at the 6-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring. This compound’s structure combines electron-donating (hydrazine) and polar (hydroxymethyl) functional groups, making it a versatile intermediate in organic synthesis, particularly for heterocyclic compound formation and pharmaceutical precursor development. Its reactivity is influenced by the hydrazine group’s nucleophilicity and the hydroxymethyl group’s ability to participate in oxidation or esterification reactions.

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

(6-hydrazinylpyridin-3-yl)methanol |

InChI |

InChI=1S/C6H9N3O/c7-9-6-2-1-5(4-10)3-8-6/h1-3,10H,4,7H2,(H,8,9) |

InChI Key |

CPNKYIWDFIZINI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CO)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Reactivity and Application Differences

- Hydrazine vs. Halogen Substituents: The hydrazine group in this compound offers nucleophilic reactivity for condensation reactions (e.g., forming hydrazones or triazoles), whereas halogenated analogs like (6-Iodopyridin-2-yl)-methanol or (6-Chloro-5-iodopyridin-3-yl)methanol are better suited for cross-coupling reactions.

- Hydroxymethyl vs. Hydroxyl Groups: The hydroxymethyl group in this compound allows for further functionalization (e.g., oxidation to carboxylic acids), while 3-Hydroxy-6-methylpyridine ’s hydroxyl group may limit such modifications but enhance hydrogen-bonding interactions.

- Amino vs. Alkoxy Substituents: [6-(Diethylamino)-3-pyridinyl]methanol ’s tertiary amine group enhances solubility in organic solvents and metal-binding capacity, contrasting with the methoxy groups in (5,6-Dimethoxypyridin-3-yl)methanol , which increase electron density on the pyridine ring.

Research Findings and Trends

Stability and Challenges

- Hydrazine Stability: this compound may exhibit lower stability under acidic or oxidative conditions compared to halogenated or alkylated analogs.

- Regioselectivity: Substitution patterns (e.g., 5,6-dimethoxy vs. 6-methyl) significantly influence reactivity in electrophilic aromatic substitution, as seen in (5,6-Dimethoxypyridin-3-yl)methanol .

Q & A

Q. What are the standard synthetic routes for preparing (6-Hydrazinopyridin-3-yl)methanol, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridine derivatives. A common approach includes:

Functionalization : Introducing the hydrazine group via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate may react with halogenated pyridine precursors under reflux conditions.

Reduction : Reducing ester or aldehyde groups to the methanol moiety using agents like LiAlH₄ or NaBH₄ (as seen in analogous pyridine methanol syntheses) .

Key Parameters :

- Temperature : Excess heat may degrade hydrazine groups; optimal ranges (e.g., 60–80°C) are critical.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) may accelerate specific steps .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the pyridine ring protons (δ 7.0–8.5 ppm), hydrazine NH₂ (δ 2.5–4.0 ppm, broad), and methanol -CH₂OH (δ 3.5–4.5 ppm).

- ¹³C NMR : Pyridine carbons (δ 120–150 ppm), methanol carbon (δ 60–65 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ should match the molecular weight (C₆H₉N₃O: 155.1 g/mol). Fragmentation patterns (e.g., loss of -NH₂NH₂ or -CH₂OH) confirm substituents .

- IR Spectroscopy : Stretch bands for -OH (~3200–3600 cm⁻¹) and C-N (hydrazine, ~1600 cm⁻¹) .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent oxidation of the hydrazine group.

- Light Sensitivity : Protect from UV light to avoid photodegradation.

- Solubility : Dissolve in anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers unless used immediately .

Advanced Research Questions

Q. What strategies are effective in mitigating side reactions during the hydrazination of pyridine derivatives to synthesize this compound?

- Methodological Answer :

- Protective Groups : Temporarily block reactive sites (e.g., methanol -OH) with tert-butyldimethylsilyl (TBS) groups to prevent unwanted coupling .

- Stoichiometry Control : Use excess hydrazine (1.5–2.0 eq.) to drive the reaction but avoid byproducts from over-substitution.

- Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .

- Example Optimization Table :

| Parameter | Optimal Condition | Side Reaction Risk |

|---|---|---|

| Hydrazine (eq.) | 1.5 | Polymerization |

| Solvent | DMF | Ester hydrolysis |

| Reaction Time | 6–8 hrs | Dehydration |

Q. How should researchers address contradictory data regarding the biological activity of this compound across different studies?

- Methodological Answer :

- Replication : Repeat assays under identical conditions (e.g., cell lines, concentration ranges) to verify reproducibility .

- Assay Variability : Test activity in multiple models (e.g., in vitro enzymatic vs. cell-based assays) to identify context-dependent effects.

- Meta-Analysis : Compare structural analogs (e.g., fluorinated or methylated pyridines) to isolate the hydrazine group’s role in activity .

Q. What computational methods can predict the reactivity of this compound in drug design applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., kinases or receptors) to guide derivatization .

- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Deuterium Exchange : Confirm -NH₂ and -OH protons via D₂O shaking (disappearance of broad peaks) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Reference Standards : Compare with spectra of structurally validated analogs (e.g., 6-fluoropyridinemethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.